![molecular formula C19H22O4 B3939584 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Descripción general
Descripción
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in many plants. It has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is complex and involves multiple signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. This compound also activates the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Moreover, this compound can induce apoptosis by activating the caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduces the levels of ROS in cells. In addition, this compound can inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has low toxicity and can be used at high concentrations without affecting cell viability. However, this compound also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. Moreover, the pharmacokinetics and bioavailability of this compound in vivo are not well understood and require further investigation.
Direcciones Futuras
There are several future directions for the research on 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. First, the pharmacokinetics and bioavailability of this compound in vivo need to be investigated to determine its potential as a therapeutic agent. Second, the molecular targets and signaling pathways of this compound need to be further elucidated to understand its mechanism of action. Third, the efficacy and safety of this compound in animal models and clinical trials need to be evaluated. Fourth, the synergistic effects of this compound with other drugs or natural compounds need to be explored to enhance its therapeutic potential. Finally, the development of novel delivery systems for this compound, such as nanoparticles or liposomes, may improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been extensively studied for its various pharmacological properties. It has been shown to have anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo. This compound also exhibits antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses.
Propiedades
IUPAC Name |
4-butyl-7-(2-oxocyclohexyl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-3-6-13-11-19(21)23-18-12-14(9-10-15(13)18)22-17-8-5-4-7-16(17)20/h9-12,17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMHOOXYNEGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)
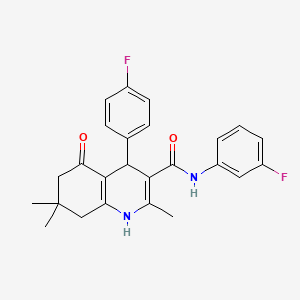

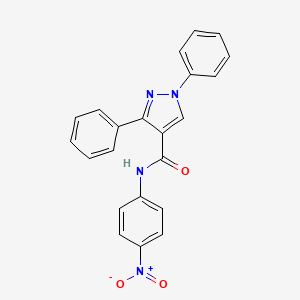
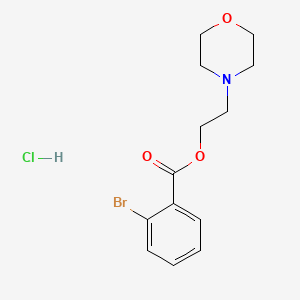

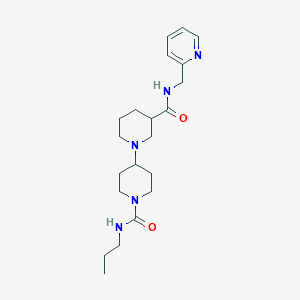
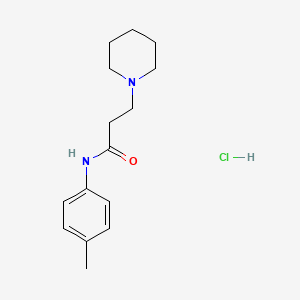
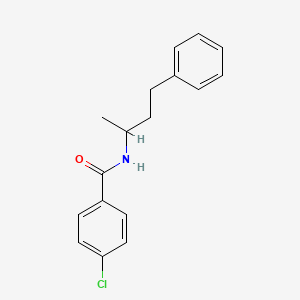
![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939598.png)
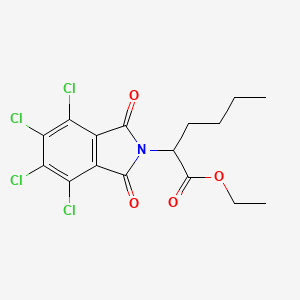
![(2-furylmethyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3939603.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)ethanamine](/img/structure/B3939610.png)